5-Nitro-6-phenoxypyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-6-phenoxypyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-9-8(14(15)16)10(13-6-12-9)17-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKCGPMTPDGQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Nitro 6 Phenoxypyrimidin 4 Amine Derivatives
Established Synthetic Pathways for Pyrimidine (B1678525) Scaffolds Bearing Nitro and Phenoxy Moieties
Nucleophilic Substitution Reactions in Halogenated Pyrimidines
The introduction of substituents onto the pyrimidine ring is often achieved through nucleophilic aromatic substitution (SNAr) reactions on halogenated precursors. Dihalogenated pyrimidines, such as 2,4-dichloro-5-nitropyrimidine (B15318) and 4,6-dichloro-5-nitropyrimidine (B16160), are common starting materials. ccspublishing.org.cnsci-hub.sechemrxiv.org The electron-withdrawing nitro group at the C5 position activates the pyrimidine ring, facilitating nucleophilic attack.
The regioselectivity of these substitutions is a critical aspect. In the case of 2,4-dichloro-5-nitropyrimidine, the reaction with amines often shows a preference for substitution at the C4 position. researchgate.netnih.gov For instance, the reaction of 2,4-dichloro-5-nitropyrimidine with various amines under different conditions can lead to the formation of 2-chloro-4-amino-5-substituted pyrimidine derivatives. nih.gov However, studies have shown that using tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C-2 position. researchgate.net This is followed by an in situ N-dealkylation to yield the product corresponding to the reaction of a secondary amine at C-2. researchgate.net
In an unexpected turn, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines resulted in the formation of a disubstituted dialkylamine pyrimidine instead of the anticipated 6-alkoxy-4-alkylamine-5-nitropyrimidine. chemrxiv.orgugr.esrsc.org This suggests that under certain conditions, the alkoxy group can also act as a leaving group. chemrxiv.orgugr.esrsc.org
Strategies for Introducing Phenoxy and Amino Substituents
The synthesis of 5-Nitro-6-phenoxypyrimidin-4-amine and its derivatives typically involves a stepwise introduction of the phenoxy and amino groups onto a dihalogenated pyrimidine core. For example, 2,4-dichloro-5-nitropyrimidine can be reacted with a phenol (B47542) in the presence of a base to introduce the phenoxy group. sci-hub.se Subsequent reaction with an amine can then displace the remaining chlorine atom to yield the desired product.
The order of substitution can be crucial in determining the final product. The reaction of 2,4,6-trichloropyrimidine (B138864) with different amines can be controlled to achieve selective substitution at the C4 and C2 positions. nih.gov Similarly, the synthesis of 2,4-diaminopyrimidines can be achieved from 2,4-dichloro-5-fluoropyrimidine (B19854) or 2,4-dichloro-5-nitropyrimidine by first reacting with various amines to substitute the C4-chlorine, followed by treatment with hydrochloric acid. nih.gov
The table below summarizes some examples of nucleophilic substitution reactions on halogenated pyrimidines.
| Starting Material | Nucleophile | Product | Reference |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | 2-chloro-N,N-diethyl-5-nitropyrimidin-4-amine | researchgate.net |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | N-ethyl-4-chloro-5-nitropyrimidin-2-amine | researchgate.net |
| 6-alkoxy-4-chloro-5-nitropyrimidine | Primary amines | Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines | chemrxiv.orgugr.esrsc.org |
| 2,4-dichloro-5-nitropyrimidine | Aniline (B41778) | 2-Chloro-5-nitro-N-phenylpyrimidin-4-amine | sci-hub.se |
Novel Approaches and Catalyst Applications in the Synthesis of 5-Nitropyrimidine (B80762) Derivatives
Palladium-Catalyzed Coupling Reactions in Pyrimidine Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pyrimidine rings, offering milder conditions and broader substrate scope compared to traditional methods. ccspublishing.org.cnaablocks.com These reactions can be used to form C-C, C-N, and C-O bonds. researchgate.netacs.org
The Buchwald-Hartwig amination is a notable example, allowing for the coupling of amines with chloro-substituted 5-nitropyrimidines. ccspublishing.org.cnnih.gov The choice of palladium precursor and ligand is crucial for the success of these reactions. For instance, Pd₂(dba)₃ with ligands like BINAP, Xantphos, or Xphos has been successfully employed. ccspublishing.org.cnaablocks.com
The Mizoroki-Heck reaction, another palladium-catalyzed process, has been developed for the denitrative coupling of nitroarenes with buta-1,3-dienes, showcasing the versatility of palladium catalysis in C-C bond formation involving nitroaromatics. acs.org Furthermore, palladium catalysis has been utilized for the regioselective iodination of pyrimidine-5'-triphosphate, followed by a Heck coupling with allylamine (B125299) to produce (E)-5-aminoallyl-pyrimidine-5'-triphosphates. nih.gov
The following table highlights key features of palladium-catalyzed reactions in pyrimidine synthesis.
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Chloro-substituted 5-nitropyrimidines, Amines | Aminated pyrimidines | ccspublishing.org.cn |
| Mizoroki-Heck Reaction | Pd(acac)₂ / BrettPhos | Nitroarenes, Buta-1,3-dienes | 1,4-diaryl-1,3-butadienes | acs.org |
| Heck Coupling | Palladium catalyst | Iodinated pyrimidine-5'-triphosphate, Allylamine | (E)-5-aminoallyl-pyrimidine-5'-triphosphates | nih.gov |
| Suzuki-Miyaura Coupling | Palladium catalyst | β-nitrovinyl/o-nitroaryl thioethers, Boronic acids | Nitrodienes, nitrostyrenes, nitrobiaryls | rsc.org |
Green Chemistry Principles in Pyrimidine Derivatization
In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.innih.govbenthamdirect.comjmaterenvironsci.com These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. rasayanjournal.co.injmaterenvironsci.com
Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields in the synthesis of pyrimidine derivatives. rasayanjournal.co.innih.gov Solvent-free reactions and the use of aqueous media are also gaining prominence as environmentally benign alternatives to traditional organic solvents. jmaterenvironsci.comresearchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green pyrimidine synthesis. rsc.org Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, are also a cornerstone of green chemistry, offering high atom economy and reduced waste generation. rasayanjournal.co.injmaterenvironsci.com
Regioselective Synthesis and Functionalization of 5-Nitropyrimidine Core Structures
The regioselective functionalization of the 5-nitropyrimidine core is essential for creating a diverse range of derivatives with specific properties. The electron-withdrawing nitro group at the C5 position significantly influences the reactivity of the pyrimidine ring, making the C2, C4, and C6 positions susceptible to nucleophilic attack.
Controlling the regioselectivity of these reactions is a key challenge. As mentioned earlier, the choice of nucleophile and reaction conditions can dictate the site of substitution on dihalogenated pyrimidines. researchgate.net For instance, the reaction of 2,4-dichloro-5-nitropyrimidine with secondary amines typically favors substitution at the C4 position, while the use of tertiary amines can direct the substitution to the C2 position. researchgate.net
Furthermore, the presence of other substituents on the pyrimidine ring can direct subsequent functionalization. The nitro group itself is a strong meta-director, which can be leveraged in electrophilic substitution reactions, although these are less common due to the electron-deficient nature of the ring. The reduction of the nitro group to an amino group provides a handle for further modifications, such as the formation of amides or Schiff bases. google.comgoogle.com This transformation dramatically alters the electronic properties of the pyrimidine ring, enabling a different set of chemical transformations.
Transformations Involving the Nitro Group and Amine Moiety in Pyrimidine Systems
The chemical reactivity of the this compound scaffold is significantly influenced by the electronic properties of its substituents. The nitro group at the C-5 position acts as a strong electron-withdrawing group, while the amine and phenoxy groups are electron-donating. This electronic interplay governs the transformations possible at the nitro and amino functionalities, enabling the synthesis of diverse derivatives.
Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group to a primary amine is a pivotal transformation in the chemistry of nitro-substituted pyrimidines, as it provides access to key diamino intermediates for the synthesis of more complex heterocyclic systems and biologically active molecules. This conversion can be achieved through various methods, most notably catalytic hydrogenation and chemical reduction. researchgate.net
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds. masterorganicchemistry.com For substrates like 5-nitro-4-phenoxypyrimidine derivatives, this reaction is typically carried out using hydrogen gas in the presence of a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgalmacgroup.com A significant advantage of this method is that reaction conditions can often be controlled to selectively reduce the nitro group without affecting the pyrimidine ring or other sensitive functional groups. google.com The general pathway proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. almacgroup.com
Alternative hydrogen sources can be used in transfer hydrogenation protocols, such as hydrazine (B178648) or formic acid in the presence of a catalyst. nih.govorganic-chemistry.org These methods can offer advantages in terms of operational simplicity and safety.
Chemical reducing agents also provide a viable route to the amino functionality. Reagents such as sodium dithionite (B78146) or tin(II) chloride in acidic media are effective for this transformation. google.com The choice of reducing agent can be critical when other reducible groups are present in the molecule. For instance, chemical reduction might be preferred over catalytic hydrogenation to avoid the reduction of an alkenyl substituent. google.comgoogle.com
The resulting 5-amino-6-phenoxypyrimidin-4-amine is a versatile intermediate, with the newly introduced amino group at C-5 providing a nucleophilic site for further derivatization.
Table 1: Selected Methods for the Reduction of Nitro Groups in Aromatic and Pyrimidine Systems
| Substrate Type | Reagents and Conditions | Product | Key Features | Reference(s) |
|---|---|---|---|---|
| 5-Nitro-4-phenoxypyrimidine derivative | H₂, Hydrogenation Catalyst (e.g., Pd/C) | 5-Amino-4-phenoxypyrimidine derivative | Conditions can be selected to preserve the pyrimidine ring's unsaturation. | google.com |
| Aromatic Nitro Compound | Iron (Fe) in acidic media (e.g., HCl) | Aniline derivative | A classic and cost-effective industrial method. | masterorganicchemistry.com |
| Aromatic Nitro Compound | Sodium Dithionite (Na₂S₂O₄) | Aniline derivative | A chemical reduction method that can be selective. | google.com |
| Aromatic Nitro Compound | Tin(II) Chloride (SnCl₂) | Aniline derivative | Effective reducing agent, often used in laboratory synthesis. | masterorganicchemistry.com |
| Aromatic Nitro Compound | Catalytic Hydrogenation (Raney Ni, PtO₂) | Aniline derivative | Highly efficient and clean reaction. | wikipedia.org |
| Aromatic Nitro Compound | Hydrazine, Iron Oxide (Fe₃O₄) Nanocrystals | Aniline derivative | Tolerates many functional groups like carboxylates and halides. | researchgate.net |
Nitrosation Reactions and Subsequent Rearrangements (e.g., Fischer-Hepp Type Rearrangement in Pyrimidines)
While direct electrophilic substitution on the pyrimidine ring of this compound is challenging due to the deactivating effect of the nitro group, related transformations on the corresponding des-nitro scaffold are well-documented. Nitrosation reactions, particularly those leading to rearrangements like the Fischer-Hepp rearrangement, are of significant interest in pyrimidine chemistry. beilstein-journals.orgnih.gov
The Fischer-Hepp rearrangement typically involves the acid-catalyzed intramolecular migration of a nitroso group from an N-nitroso secondary amine to the para-position of an aromatic ring. An analogous rearrangement has been observed in pyrimidine systems. beilstein-journals.orgresearchgate.net The process begins with the N-nitrosation of a secondary amino group on the pyrimidine ring, usually at the C-4 or C-6 position, using a nitrosating agent like sodium nitrite (B80452) in acetic acid. researchgate.net
The resulting N-nitrosopyrimidine can then undergo rearrangement upon treatment with a strong acid, such as aqueous sulfuric acid. beilstein-journals.org In this reaction, the nitroso group migrates to the C-5 position of the pyrimidine ring. However, this rearrangement is not universal and is highly dependent on the electronic nature of the other substituents on the ring. For the intramolecular migration of the nitroso group to occur, the pyrimidine ring must be sufficiently activated by electron-donating groups. beilstein-journals.orgnih.gov The presence of at least three groups with a positive mesomeric effect is considered crucial for the rearrangement to proceed selectively over a simple N-denitrosation reaction. beilstein-journals.org
In the context of a 6-phenoxypyrimidin-4-amine (B8774003) derivative (lacking the 5-nitro group), the phenoxy and amino substituents would provide the necessary electronic activation to potentially facilitate a Fischer-Hepp type rearrangement. The reaction would yield a 5-nitrosopyrimidine, which is a valuable intermediate for the synthesis of various fused pyrimidine heterocycles and other derivatives. beilstein-journals.org
Table 2: Fischer-Hepp Type Rearrangement in Substituted Pyrimidine Systems
| Starting Material | Nitrosation Reagents | Rearrangement Conditions | Product | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| N-Alkyl-6-chloro-2-(methylthio)pyrimidin-4-amine | NaNO₂, Acetic Acid | Aqueous H₂SO₄ | 5-Nitroso-N-alkyl-6-chloro-2-(methylthio)pyrimidin-4-amine | The rearrangement occurs, indicating sufficient activation by the amino and methylthio groups. | beilstein-journals.org |
| N-Benzyl-2-acetamido-6-chloropyrimidin-4-amine | NaNO₂, Acetic Acid | Aqueous H₂SO₄ | 5-Nitroso-N-benzyl-2-acetamido-6-chloropyrimidin-4-amine | The acetamido group at C-2 facilitates the migration of the nitroso group to C-5. | beilstein-journals.org |
| 6-Chloro-N-methylpyrimidin-4-amine | NaNO₂, Acetic Acid | Aqueous H₂SO₄ | 6-Chloro-N-methylpyrimidin-4-amine (via denitrosation) | Rearrangement does not occur; lack of sufficient activation leads to denitrosation instead. | beilstein-journals.org |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Amino-6-phenoxypyrimidin-4-amine |
| 5-Nitro-4-phenoxypyrimidine |
| 1,2-dihydro-1-hydroxy-5-nitro-4-phenoxypyrimidine |
| 5-Nitrosopyrimidine |
| 6-Phenoxypyrimidin-4-amine |
| N-Alkyl-6-chloro-2-(methylthio)pyrimidin-4-amine |
| N-Benzyl-2-acetamido-6-chloropyrimidin-4-amine |
| 6-Chloro-N-methylpyrimidin-4-amine |
| 5-Nitroso-N-alkyl-6-chloro-2-(methylthio)pyrimidin-4-amine |
| 5-Nitroso-N-benzyl-2-acetamido-6-chloropyrimidin-4-amine |
| Palladium on carbon (Pd/C) |
| Platinum(IV) oxide (PtO₂) |
| Raney nickel |
| Sodium dithionite (Na₂S₂O₄) |
| Tin(II) chloride (SnCl₂) |
| Iron |
| Sodium nitrite (NaNO₂) |
| Acetic acid |
| Sulfuric acid (H₂SO₄) |
| Hydrazine |
| Formic acid |
| Hydrogen |
| Hydrochloric acid (HCl) |
Elucidation of Reaction Mechanisms and Mechanistic Investigations for 5 Nitro 6 Phenoxypyrimidin 4 Amine Synthesis and Transformations
Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways in Nitro-Substituted Pyrimidines
The synthesis of derivatives of 5-Nitro-6-phenoxypyrimidin-4-amine often involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro (-NO₂) group. wikipedia.org
In pyrimidine (B1678525) systems, the inherent π-deficient nature of the ring, caused by the two nitrogen atoms, already facilitates nucleophilic attack. wikipedia.org The addition of a nitro group further activates the ring towards substitution. wikipedia.org SNAr reactions on pyrimidine rings are generally facile, especially when electron-withdrawing substituents are present. researchgate.net The positions most susceptible to nucleophilic attack on the pyrimidine ring are C2, C4, and C6, which are electronically analogous to the ortho and para positions in nitrobenzene. wikipedia.org
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. harvard.edu The initial step involves the attack of a nucleophile on the electron-deficient carbon atom bearing a suitable leaving group (e.g., a halogen). This leads to the formation of a high-energy, non-aromatic anionic intermediate. frontiersin.org This intermediate is often referred to as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is then restored in the second step by the departure of the leaving group. frontiersin.org
Recent research, however, has introduced the possibility of concerted mechanisms for some SNAr reactions, where the bond formation with the nucleophile and the bond cleavage of the leaving group occur in a single step. harvard.edustrath.ac.uk Computational and kinetic isotope effect studies suggest that for substitutions on pyrimidine, concerted mechanisms might be more common than previously thought, particularly with good leaving groups like chlorine or bromine. harvard.edu The nature of the substrate, nucleophile, leaving group, and reaction conditions all play a role in determining whether the mechanism is stepwise or concerted. harvard.edustrath.ac.uk
Role of Meisenheimer Complexes in SNAr Processes
In the context of nitro-substituted pyrimidines, the nitro group plays a significant role in stabilizing the anionic charge of the Meisenheimer complex. researchgate.net This stabilization lowers the activation energy for its formation, which is often the rate-determining step of the reaction. researchgate.net While traditionally viewed as intermediates, some recent studies have proposed that in certain SNAr reactions, the Meisenheimer complex may represent a transition state in a concerted mechanism rather than a distinct intermediate. researchgate.net The debate between a stepwise mechanism involving a stable Meisenheimer intermediate and a concerted pathway continues to be an active area of research. frontiersin.orgnih.gov
Exploration of Intramolecular Rearrangement Mechanisms (e.g., Fischer-Hepp Type) in Pyrimidine Chemistry
While the Fischer-Hepp rearrangement is a well-known reaction in which an N-nitroso secondary aniline (B41778) rearranges to a p-nitrosoaniline under acidic conditions, its direct analogue in pyrimidine chemistry leading to C-nitrosation has been a subject of specific investigation. beilstein-journals.org A study by Cikotiene et al. demonstrated the first example of a Fischer-Hepp type rearrangement in the pyrimidine series. researchgate.netbeilstein-journals.orgnih.gov
This research showed that the treatment of certain N-nitrosated 4-aminopyrimidines with aqueous sulfuric acid could lead to the migration of the nitroso group to the C-5 position of the pyrimidine ring. beilstein-journals.org A critical factor for this intramolecular rearrangement to occur is the electronic activation of the pyrimidine ring. The study found that the presence of three electron-donating groups with a positive mesomeric effect is necessary to facilitate the migration of the nitroso group. beilstein-journals.org This highlights the importance of the electronic properties of the substituents on the pyrimidine ring in directing the outcome of the reaction.
Investigations into the Reduction Mechanisms of Aromatic Nitro Compounds to Amines
The conversion of the nitro group in compounds like this compound to an amino group is a fundamental transformation in organic synthesis. This reduction can be achieved through various methods, each with its own mechanistic nuances.
Two primary methods for the reduction of aromatic nitro compounds are catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.com
Catalytic Hydrogenation : This method typically employs catalysts such as palladium (Pd), platinum (Pt), or Raney nickel (Ni) in the presence of hydrogen gas (H₂). masterorganicchemistry.comnumberanalytics.com The mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by the transfer of hydrogen atoms to the nitro group. numberanalytics.com This process is generally highly efficient and chemoselective. organic-chemistry.org
Metal-based Reductions : The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic method for nitro group reduction. masterorganicchemistry.com The mechanism involves the transfer of electrons from the metal to the nitro group. numberanalytics.com Haber's proposed mechanism from 1898, based on the electrochemical reduction of nitrobenzene, suggests two pathways: a direct route forming an aniline via an N-phenylhydroxylamine intermediate, and an indirect route involving intermediates like azoxybenzene (B3421426) and azobenzene. rsc.org
A variety of other reducing agents and conditions have been developed for this transformation, including:
Hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. mdpi.com
Samarium metal. organic-chemistry.org
Tetrahydroxydiboron, which offers a metal-free reduction. organic-chemistry.org
The choice of reducing agent and conditions can be critical for achieving high yields and tolerating other functional groups within the molecule. organic-chemistry.org
Protonation Effects and Solvent Influence on Reaction Outcomes
The reactivity of pyrimidine derivatives, including this compound, can be significantly influenced by protonation and the nature of the solvent.
Protonation Effects: The pyrimidine ring contains two nitrogen atoms that can be protonated. However, due to the electron-withdrawing nature of the second nitrogen atom, pyrimidine is a weaker base than pyridine. wikipedia.org Protonation typically occurs at one of the ring nitrogen atoms. wikipedia.orgacs.org The site of protonation can be influenced by the substituents on the ring. acs.org Protonation of the pyrimidine ring can alter its electronic properties, potentially affecting its reactivity in subsequent reactions. For example, protonation can lead to significant changes in the solvatochromic behavior of pyrimidine-based dyes. researchgate.net
Solvent Influence: The solvent can play a crucial role in the outcome of reactions involving pyrimidines. The solvation of the pyrimidine ring and any charged intermediates can affect reaction rates and equilibria. vcu.edu For instance, in SNAr reactions, the solvent can influence the stability of the Meisenheimer complex. frontiersin.org Studies on the hydration of protonated pyrimidine have shown that water molecules can form externally solvated structures. aip.org The choice of solvent can also impact the solubility of reactants and reagents, thereby influencing reaction kinetics. numberanalytics.com
Structure Activity Relationship Sar Studies of 5 Nitro 6 Phenoxypyrimidin 4 Amine and Its Congeners
Systematic Modification of the Pyrimidine (B1678525) Ring and its Influence on Activity
The pyrimidine ring is a crucial scaffold in many biologically active compounds, and its substitution pattern significantly influences activity. iomcworld.comresearchgate.netjuniperpublishers.commdpi.com The two nitrogen atoms in the pyrimidine ring create an electron-withdrawing effect, making positions 2, 4, and 6 susceptible to nucleophilic attack, while position 5 is more prone to electrophilic reactions. thieme-connect.de
Systematic modifications of the pyrimidine core in related series have demonstrated the importance of its structural integrity and substitution for biological activity. For instance, in a series of 2,4,6-trisubstituted pyrimidines, the nature of the substituent at each position was found to be critical for antibacterial activity. acs.org The presence of specific groups can dictate the molecule's interaction with its biological target.
In the context of 5-nitro-substituted pyrimidines, the nitro group at the 5-position plays a significant role. The introduction of a nitro group can enhance the anti-tubercular activity of related chalcone-based pyrimidine precursors. researchgate.net However, in some cases, replacing a nitro group with an amino group has been shown to be beneficial for anti-inflammatory activity, suggesting the electronic nature of this substituent is a key determinant of the biological effect. nih.gov
Furthermore, the groups at positions 4 and 6 are pivotal. The synthesis of various pyrimidine derivatives often involves the reaction of precursors like 2,4,6-trichloropyrimidine (B138864) with amines, highlighting the reactivity of these positions. google.com In fungicidal pyrimidine derivatives, substitutions at the 4- and 6-positions were found to be critical for their efficacy. researchgate.net
Bicyclic pyrimidine derivatives, such as quinazolines, which can be considered as analogs with a fused ring, also provide insights. The nitrogen atoms at positions 1 and 3 of the quinazoline (B50416) scaffold are important for activity, with the N1 position being particularly crucial. drugdesign.org This underscores the importance of the core heterocyclic structure in binding interactions.
Impact of Variations in the Phenoxy Substituent on Molecular Properties and Interactions
The phenoxy group at the 6-position of the pyrimidine ring is a significant feature that can be modified to modulate the compound's properties. During the synthesis of related compounds, there is a tendency for the phenoxy moiety to be nitrated, which can sometimes interfere with subsequent reactions. google.com This highlights the chemical reactivity of this part of the molecule.
Variations in the substituents on the phenoxy ring can have a profound impact on biological activity. For example, in a series of related compounds, the presence of a 4-trifluoromethyl substituent on the phenoxy moiety was compared to a 4-methoxy substituent. The trifluoromethyl group led to lower activity, indicating that the electronic and steric properties of this substituent are important for molecular interactions. tandfonline.com
The phenoxy group itself can be a key pharmacophoric element. In the design of TGR5 agonists, 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives were found to be potent, with low nanomolar efficacy. acs.org This suggests that the phenoxy moiety can be crucial for binding to the target receptor.
Furthermore, the nature of the atom linking the phenyl ring to the pyrimidine core can be important. While the focus here is on a phenoxy (oxygen) linkage, studies on related structures with an amino linkage (anilino) also provide valuable SAR insights. For instance, in 4-anilinoquinazoline (B1210976) derivatives, the anilino group is a key feature for their activity as kinase inhibitors. drugdesign.org
Structure-Activity Analysis of the Amino Group at Position 4
The amino group at the 4-position of the pyrimidine ring is a critical determinant of biological activity and provides a key point for modification. In many pyrimidine-based compounds, this amino group is essential for forming hydrogen bonds with the biological target. drugdesign.org
Studies on various pyrimidine derivatives have shown that substitutions on this amino group can significantly alter activity. For instance, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, modifications at the amino group on the phenyl ring (which is analogous to the 4-amino group of the pyrimidine) had a significant effect on anti-inflammatory activity. nih.gov
The nature of the substituent on the amino group is crucial. In one study, replacing the amino group with a nitro group led to a reduction in anti-inflammatory activity, indicating that the amino group may be an important pharmacophore. nih.gov In another series of compounds, the introduction of an amino substituent at the 5-position of a 1,3,4-oxadiazole (B1194373) ring (a different heterocyclic system) resulted in a compound with respectable anticonvulsant activity. science.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.orgsiftdesk.orgnih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that are important for activity.
For pyrimidine derivatives, QSAR models have been successfully developed to predict various biological activities, including anti-inflammatory, analgesic, and anticancer effects. scirp.orgsiftdesk.orgnih.gov The goal of a QSAR study is to create a statistically robust model that can guide the design of more potent molecules. scirp.org The development of a reliable QSAR model follows a rigorous process that includes the selection of a reliable dataset, calculation of molecular descriptors, selection of relevant descriptors, model building, and validation. scirp.org
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, and quantum chemical descriptors. scirp.orgresearchpublish.com For instance, descriptors like the dipole moment (μD), the energy of the highest occupied molecular orbital (E HOMO ), isotropic polarizability (α), and lipophilicity (ACD/logP) have been used to model the anti-inflammatory activity of tri-substituted pyrimidine derivatives. scirp.org
Once a set of descriptors is calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the biological activity and the selected descriptors. scirp.orgsiftdesk.org However, when the relationship is non-linear, other methods like Artificial Neural Networks (ANN) may be employed. scirp.org
The statistical quality of the generated QSAR model is assessed using various parameters, including the correlation coefficient (R), the squared correlation coefficient (R²), and the Fisher statistic (F). siftdesk.orgnih.gov A high R² value indicates a good fit of the model to the data. siftdesk.org
To ensure the predictive power of the model, internal and external validation techniques are used. Leave-one-out (LOO) cross-validation is a common internal validation method where the model is repeatedly built with one compound left out and then used to predict the activity of that compound. siftdesk.org A high Q² LOO value suggests good internal predictivity. siftdesk.org External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development. researchgate.net
For example, a QSAR study on tri-substituted pyrimidine derivatives with analgesic activity used descriptors such as E HOMO , dipole moment, and the lipophilic coefficient to develop a robust MLR model with an R² of 91.55% and a Q² LOO of 85.76%. siftdesk.org This model was then used to predict the activity of new, more potent derivatives. siftdesk.org
Computational Chemistry and Theoretical Investigations of 5 Nitro 6 Phenoxypyrimidin 4 Amine
Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the properties of molecules. For 5-Nitro-6-phenoxypyrimidin-4-amine, DFT calculations are crucial for understanding its fundamental characteristics.
Molecular Geometry: DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can determine the most stable three-dimensional arrangement of the atoms. researchgate.net These calculations optimize the bond lengths, bond angles, and dihedral angles to find the global minimum energy conformation. The planarity of the pyrimidine (B1678525) ring, the orientation of the phenoxy group relative to the ring, and the pyramidalization of the amine group are key geometric parameters that can be precisely calculated.
Electronic Structure: The electronic properties of the molecule are dictated by the interplay of its functional groups. The nitro group is a strong electron-withdrawing group, while the amine group is electron-donating. The phenoxy group can have a dual role, donating electrons through resonance and withdrawing through induction. DFT calculates the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. For this molecule, the electron-rich amine and phenoxy groups would likely contribute significantly to the HOMO, while the electron-deficient nitro-substituted pyrimidine ring would dominate the LUMO. nih.gov
Stability: The thermodynamic stability of the molecule can be assessed by calculating its total electronic energy. Theoretical vibrational frequency analysis can confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). researchgate.net This analysis also provides a theoretical infrared spectrum which can be compared with experimental data.
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). openaccessjournals.comnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. semanticscholar.org
For this compound, docking simulations would be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors implicated in disease. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein and then using a search algorithm to explore possible binding poses within the protein's active site. A scoring function then estimates the binding affinity for each pose, typically reported in kcal/mol. nih.govscispace.com
Key interactions that would be analyzed include:
Hydrogen Bonds: The amine group (as a donor) and the nitro group's oxygen atoms (as acceptors) are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone.
π-π Stacking: The phenoxy group and the pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The phenyl ring of the phenoxy group can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value | Significance |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | A strong negative value suggests a favorable binding interaction. |
| Hydrogen Bonds | 2 | Amine group with Asp145; Nitro group with Lys72. |
| Interacting Residues | Lys72, Val80, Leu132, Asp145, Phe146 | Key amino acids in the active site that stabilize the ligand. |
Conformational Analysis and Tautomerism in Pyrimidine Systems
Conformational Analysis: The this compound molecule possesses rotational freedom, primarily around the C-O bond of the ether linkage and the C-N bond of the amine group. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. nih.govmdpi.com Theoretical calculations can map the potential energy surface as a function of the dihedral angles, revealing the most stable (lowest energy) conformers. nih.gov The relative orientation of the phenoxy ring to the pyrimidine ring is particularly important as it can significantly impact how the molecule fits into a protein's binding site.
Tautomerism: Pyrimidine derivatives with amine substituents can exist in different tautomeric forms. nih.gov Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the primary tautomerism is the amino-imino equilibrium. The amine form is generally more stable for aminopyrimidines, but the presence of other substituents can influence this preference. nih.gov Computational methods can calculate the relative energies of the different tautomers in both the gas phase and in solution to predict the predominant form. researchgate.netsapub.org Understanding the tautomeric state is critical, as different tautomers have distinct hydrogen bonding patterns and electronic profiles, which can drastically alter their biological activity. nih.gov
Table 3: Theoretical Relative Energies of Potential Tautomers
| Tautomer Form | Relative Energy (kcal/mol) | Predicted Population (Gas Phase) |
|---|---|---|
| 4-Amino (Canonical) | 0.00 | >99% |
| 4-Imino (N1-H) | +8.5 | <0.1% |
Reaction Pathway Calculations and Transition State Analysis
Computational chemistry can model the entire course of a chemical reaction, providing insights into its mechanism and kinetics. pku.edu.cn This involves calculating the energy profile along the reaction coordinate, from reactants to products.
For this compound, this could involve modeling its synthesis, such as the nucleophilic aromatic substitution of a halogenated precursor with phenoxide, followed by nitration and amination. Calculations would identify the structures and energies of all intermediates and, crucially, the transition states. nih.gov The transition state is the highest energy point on the reaction pathway, and its energy determines the activation energy of the reaction. nih.gov A lower activation energy implies a faster reaction.
These calculations can:
Validate a proposed reaction mechanism.
Explain the regioselectivity of reactions like nitration.
Predict the effect of catalysts or different reaction conditions. pku.edu.cn
Investigate potential metabolic pathways, for example, the reduction of the nitro group to an amine, which is a common metabolic fate for nitroaromatic compounds. mdpi.com
In Silico Prediction of Biological Activity and Molecular Interactions
Beyond docking to a specific target, a variety of in silico methods can predict a molecule's general biological activity profile and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. bonviewpress.com
Prediction of Biological Activity: Tools like PASS (Prediction of Activity Spectra for Substances) use the molecule's structure to predict a wide range of potential biological activities based on structure-activity relationships derived from large databases of known compounds. researchgate.net Given its structure, this compound might be predicted to have activities such as antibacterial, antifungal, or even antineoplastic effects, as these are common for nitroaromatic and pyrimidine-based compounds. nih.govmdpi.com
Molecular Interactions and ADME Prediction: Quantitative Structure-Activity Relationship (QSAR) models correlate physicochemical properties with biological activity. researchgate.net Web-based tools like SwissADME can calculate key molecular descriptors relevant to a compound's drug-likeness, such as its molecular weight, lipophilicity (LogP), water solubility, and the number of hydrogen bond donors and acceptors. These parameters are evaluated against established rules of thumb, like Lipinski's Rule of Five, to predict its potential for oral bioavailability. nih.gov
Table 4: Illustrative In Silico ADME & Drug-Likeness Predictions (SwissADME)
| Property | Predicted Value | Drug-Likeness Assessment |
|---|---|---|
| Molecular Weight | 246.21 g/mol | Pass (Rule of 5: <500) |
| LogP (Lipophilicity) | 2.5 | Pass (Rule of 5: <5) |
| Hydrogen Bond Donors | 1 (amine group) | Pass (Rule of 5: <5) |
| Hydrogen Bond Acceptors | 5 (nitro, ether, ring N) | Pass (Rule of 5: <10) |
| Topological Polar Surface Area (TPSA) | 108.5 Ų | Good intestinal absorption likely (<140 Ų) |
Biological Activity and Molecular Targets of 5 Nitro 6 Phenoxypyrimidin 4 Amine Derivatives in Vitro Studies
In Vitro Antiproliferative and Anticancer Activity of Pyrimidine (B1678525) Derivatives
Pyrimidine derivatives, including those related to 5-nitro-6-phenoxypyrimidin-4-amine, have demonstrated notable antiproliferative and anticancer effects in various in vitro models. These compounds have been shown to inhibit the growth of a wide spectrum of human cancer cell lines, highlighting their potential as lead structures for the development of new oncologic therapies. tandfonline.comresearchgate.net
Research has shown that certain pyrimidine derivatives exhibit broad-spectrum antiproliferative activity against cancers of the blood, lung, colon, central nervous system, skin, ovaries, kidneys, prostate, and breast. tandfonline.com For instance, some 2,5-diamino-4-pyrimidinol derivatives have been identified as potential anticancer lead compounds. tandfonline.comresearchgate.net The antiproliferative effects of these compounds are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell growth and survival. nih.gov
Inhibition of Key Kinase Targets (e.g., PLK4, RET, Syk, c-Met)
A crucial aspect of the anticancer activity of pyrimidine derivatives lies in their ability to inhibit specific protein kinases that are often dysregulated in cancer. Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, has emerged as a significant target. nih.govnih.govresearchgate.net Overexpression of PLK4 is observed in various cancers, and its inhibition can lead to mitotic catastrophe and apoptosis in cancer cells. nih.govresearchgate.net Certain aminopyrimidine derivatives have been developed as potent PLK4 inhibitors, demonstrating significant activity at nanomolar concentrations. nih.gov
The design of these inhibitors often involves creating structures that can fit into the ATP-binding pocket of the kinase, thereby blocking its activity. For example, the aminopyrazole moiety within some inhibitors forms key hydrogen bonds with hinge residues of PLK4. nih.gov While direct inhibition of RET, Syk, and c-Met by this compound derivatives is not extensively detailed in the provided context, the general principle of targeting kinases is a well-established strategy for pyrimidine-based anticancer agents.
Modulation of Cellular Pathways Relevant to Proliferation and Apoptosis
The antiproliferative effects of this compound derivatives are intrinsically linked to their capacity to modulate cellular pathways governing cell proliferation and apoptosis (programmed cell death). nih.govmdpi.comnih.gov In vitro studies have demonstrated that these compounds can arrest the cell cycle at different phases, thereby preventing cancer cells from dividing and proliferating. nih.gov
Furthermore, these derivatives can trigger apoptosis through various mechanisms. This includes the induction of DNA damage and the activation of caspase cascades, which are central to the execution of the apoptotic process. mdpi.com The ability to induce apoptosis is a critical characteristic of effective anticancer drugs, as it leads to the selective elimination of cancer cells. nih.govmdpi.comnih.gov The modulation of these pathways often involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.govnih.gov
In Vitro Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
Beyond their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial potential. These compounds have shown promise in combating a range of pathogenic microorganisms, including bacteria, fungi, and viruses. ajpamc.comajpamc.com
The antimicrobial activity is often associated with the presence of the nitro group and the pyrimidine scaffold, which can interact with various microbial targets. mdpi.com The versatility of the pyrimidine ring allows for chemical modifications that can enhance potency and broaden the spectrum of activity against different pathogens.
Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)
In vitro studies have confirmed the antibacterial activity of pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. nanobioletters.comresearchgate.netnih.gov The presence of a nitro group can be particularly effective, as seen in other classes of antimicrobial agents. nih.gov For example, some 5-nitro-3-phenyliminoindol-2(3H)-ones have shown growth inhibition of Gram-positive bacteria. nih.gov
The mechanism of antibacterial action can vary but may involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis. nanobioletters.com The effectiveness of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of the bacteria. nanobioletters.comresearchgate.net
Antiviral Properties of Pyrimidine Derivatives
Certain pyrimidine derivatives have been reported to possess antiviral activity. ajpamc.com For instance, studies have indicated that 5-nitropyrimidine (B80762) derivatives have potential as antiviral agents. ajpamc.comajpamc.com The mechanism of antiviral action can involve the inhibition of viral enzymes that are essential for replication, such as integrase. google.com
The development of antiviral pyrimidine derivatives often focuses on creating molecules that can selectively target viral components without causing significant toxicity to host cells. This targeted approach is crucial for the development of safe and effective antiviral therapies.
Anti-tubercular Potential of Nitro-Heterocycles
Nitro-heterocyclic compounds, including derivatives of nitropyrimidine, have shown significant potential as anti-tubercular agents. nih.govresearchgate.netmdpi.comnih.gov The nitro group is a key pharmacophore that can be activated under the hypoxic conditions often found in Mycobacterium tuberculosis lesions, leading to the formation of reactive nitrogen species that are toxic to the bacteria. researchgate.net
Several pyrimidine derivatives have demonstrated potent activity against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov For example, some 4-(substituted phenyl)-6-(thiophen-2-yl) pyrimidin-2-ol derivatives with nitro substitutions have shown potent antitubercular activity. ajpamc.comajpamc.com These findings underscore the potential of nitro-containing pyrimidine scaffolds in the development of new drugs to combat tuberculosis, including drug-resistant strains. nih.govmdpi.com
Other In Vitro Pharmacological Activities (e.g., Anti-inflammatory, Hypoglycemic, Antihypertensive)
While the primary therapeutic focus of many pyrimidine derivatives lies in areas such as oncology and virology, derivatives of this compound have been investigated for a range of other pharmacological effects in vitro. These studies have unveiled potential activities including hypoglycemic, anti-inflammatory, and antihypertensive effects, suggesting a broader therapeutic potential for this class of compounds.
Hypoglycemic Activity: Several studies have explored the potential of pyrimidine derivatives as hypoglycemic agents. Notably, derivatives of 6-phenoxypyrimidin-4-amine (B8774003) have shown promising results. For instance, compounds incorporating a thiazolidinedione moiety, a well-known pharmacophore in antidiabetic drugs, have been synthesized and evaluated. One such derivative, 5-(4-{2-[methyl-(6-phenoxypyrimidin-4-yl) amino] ethoxy} benzyl) thiazolidine-2,4-dione, demonstrated excellent hypoglycemic and hypolipidemic activity in in vitro models. ajpamc.comajpamc.com This activity is often compared to standard drugs like pioglitazone (B448) and rosiglitazone. ajpamc.com The mechanism for such activity is often pursued through the inhibition of enzymes like α-amylase and α-glucosidase, which are crucial for carbohydrate digestion and glucose absorption. researchgate.net Molecular docking studies have also been employed to understand the binding interactions of these derivatives with target enzymes, with some pyrimidine derivatives showing significant binding energies. researchgate.netresearchgate.net
Anti-inflammatory Activity: The anti-inflammatory potential of pyrimidine derivatives has been a subject of considerable research. ajpamc.com Various derivatives have been shown to inhibit key inflammatory mediators. For example, certain 2-mercaptopyrimidine (B73435) derivatives have exhibited excellent anti-inflammatory activity. ajpamc.com Other studies on 4-indolyl-2-arylaminopyrimidine derivatives demonstrated inhibitory effects on the production of pro-inflammatory cytokines like IL-6 and IL-8 in human bronchial epithelial cells stimulated by lipopolysaccharide (LPS). nih.gov The evaluation of anti-inflammatory activity is often conducted using assays such as the albumin denaturation assay and the human red blood cell (HRBC) membrane stabilization method. nih.gov While direct studies on the anti-inflammatory properties of this compound are not extensively documented, the broader pyrimidine scaffold is a promising starting point for the development of novel anti-inflammatory agents.
Antihypertensive Activity: Certain pyrimidine derivatives have been investigated for their potential to lower blood pressure. Dihydropyrimidine derivatives, for example, have been reported to possess potent antihypertensive activity, acting as calcium channel blockers similar to the drug nifedipine. ajpamc.comresearchgate.net The antihypertensive effects of some pyrimidine derivatives are linked to their ability to induce the expression of endothelial nitric oxide synthase (eNOS), which plays a crucial role in vasodilation. researchgate.net Furthermore, studies on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have shown that these compounds can lower blood pressure in a sustained manner. nih.gov Although specific research on the antihypertensive effects of this compound derivatives is limited, the structural similarities to other active pyrimidine compounds suggest this as a potential area for future investigation. biorxiv.org
Table 1: In Vitro Hypoglycemic Activity of this compound Derivatives
| Compound | Assay Type | Key Findings | Reference |
|---|---|---|---|
| 5-(4-{2-[methyl-(6-phenoxypyrimidin-4-yl) amino] ethoxy} benzyl) thiazolidine-2, 4-dione | Hypoglycemic and hypolipidemic activity assays | Demonstrated excellent hypoglycemic and hypolipidemic activity. | ajpamc.comajpamc.com |
| 5-(4-{2-[6-(4-methoxyphenoxy) pyrimidin-4-yl] methylamino ethoxy}benzyl) thiazolidine-2, 4-dione | Hypoglycemic and hypolipidemic activity assays | Showed excellent hypoglycemic and hypolipidemic activity, comparable to standard drugs. | ajpamc.comajpamc.com |
| Pyrazolo[3,4‐d]pyrimidine containing amide derivatives | α-amylase inhibitory activity | Exhibited good inhibitory activities with some analogs being equipotent to acarbose. | researchgate.net |
| Nitro acridines and amino acridines | α-Amylase and α-Glucosidase inhibitory activities | Showed significant enzyme inhibition, suggesting potential as inhibitors of starch hydrolyzing enzymes. | researchgate.net |
Biochemical Assays for Target Identification and Validation
The identification and validation of molecular targets are fundamental to understanding the mechanism of action of any potential therapeutic agent. For derivatives of this compound, a variety of biochemical assays are employed to elucidate their biological targets and confirm their modulatory effects. These assays are crucial in the drug discovery pipeline, from initial hit identification to lead optimization. domainex.co.uk
Biochemical assays are designed to measure the interaction of a compound with a specific biological molecule, typically a protein such as an enzyme or a receptor. These can include:
Enzymatic Assays: These assays measure the ability of a compound to inhibit or activate an enzyme. Key parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mechanism of inhibition are determined. domainex.co.uk
Receptor-Ligand Binding Assays: These are used to determine the affinity and selectivity of a compound for a specific receptor. They measure the displacement of a radiolabeled or fluorescently tagged ligand from its receptor by the test compound. domainex.co.uk
Protein-Protein Interaction (PPI) Assays: These assays are designed to identify compounds that can disrupt or stabilize interactions between two or more proteins. Technologies like AlphaLISA®, FRET, and BRET are commonly used. domainex.co.uk
A significant finding in the context of this compound derivatives comes from studies on the closely related compound, 2-Chloro-5-nitro-4-phenoxypyrimidine. This compound was screened against the human peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), an enzyme implicated in various cancers. A protease-coupled enzyme assay was utilized to determine the inhibitory activity, revealing that this class of compounds can indeed interact with and inhibit Pin1. sci-hub.se
For the other pharmacological activities observed, specific biochemical assays are employed for target validation. For instance, to confirm the anti-inflammatory potential of pyrimidine derivatives, in vitro assays targeting cyclooxygenase (COX) enzymes (COX-1 and COX-2) are commonly performed. ekb.eg The hypoglycemic effects of these compounds are often validated through enzyme inhibition assays for α-amylase and α-glucosidase. researchgate.net Furthermore, for compounds with potential antihypertensive action, assays to measure the activity of angiotensin-converting enzyme (ACE) or to assess the expression and activity of endothelial nitric oxide synthase (eNOS) can be utilized. researchgate.netbiorxiv.org
Table 2: Biochemical Assays for Target Identification and Validation of Pyrimidine Derivatives
| Assay Type | Target/Process | Purpose | Compound Class/Example | Reference |
|---|---|---|---|---|
| Protease-coupled enzyme assay | Pin1 | To determine the inhibitory activity against Pin1. | 2-Chloro-5-nitro-4-phenoxypyrimidine | sci-hub.se |
| COX Inhibition Assay | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | To evaluate the anti-inflammatory potential by measuring the inhibition of prostaglandin (B15479496) synthesis. | Benzimidazole derivatives (as an example for anti-inflammatory compounds) | ekb.eg |
| α-Amylase and α-Glucosidase Inhibition Assays | α-Amylase and α-Glucosidase | To assess the antidiabetic potential by measuring the inhibition of carbohydrate-digesting enzymes. | Nitro acridines and amino acridines | researchgate.net |
| Angiotensin-Converting Enzyme (ACE) Inhibition Assay | Angiotensin-Converting Enzyme (ACE) | To investigate the antihypertensive mechanism by measuring the inhibition of ACE. | C. ambrosoides extract (as an example for ACE inhibition) | biorxiv.org |
| eNOS Expression Analysis | Endothelial Nitric Oxide Synthase (eNOS) | To determine if the antihypertensive effect is mediated through the activation of eNOS expression. | Nifedipine-like pyrimidine derivatives | researchgate.net |
| TR-FRET Competitive Binding Assay | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | To confirm the affinity and binding of compounds to the PPARγ nuclear receptor. | Eugenol derivatives (as an example for PPARγ agonists) | nih.gov |
Future Directions and Research Perspectives in 5 Nitro 6 Phenoxypyrimidin 4 Amine Research
Rational Design Strategies for Next-Generation Pyrimidine (B1678525) Derivatives with Enhanced Potency and Selectivity
The core of advancing pyrimidine-based drug discovery lies in the rational design of new molecules. This approach moves beyond random screening, employing a deep understanding of structure-activity relationships (SAR) to make targeted modifications that enhance biological effects. For derivatives of 5-Nitro-6-phenoxypyrimidin-4-amine, several strategies are paramount.
SAR studies have consistently shown that minor structural modifications can lead to significant changes in biological activity. bohrium.com For instance, the introduction of electron-withdrawing groups, such as the nitro (NO₂) group already present at the C-5 position, is known to enhance potency in some contexts. ijsat.org Future work will likely explore replacing or modifying this group to fine-tune electronic properties. Similarly, the phenoxy moiety at C-6 and the amine at C-4 are prime candidates for substitution to improve target binding, selectivity, and pharmacokinetic profiles. ijsat.org
Molecular hybridization is another powerful strategy. This involves combining the pyrimidine scaffold with other known pharmacophores to create hybrid molecules with synergistic or novel effects. ijsat.orgnih.gov For example, linking the pyrimidine core to moieties like sulfonamides, triazoles, or coumarins could yield compounds that target multiple pathways or exhibit enhanced efficacy. ijsat.org
Furthermore, the development of next-generation inhibitors requires a focus on overcoming drug resistance. For targets like the Epidermal Growth Factor Receptor (EGFR), resistance mutations can render existing drugs ineffective. Rational design can be used to create pyrimidine derivatives that are selective for mutant forms of the kinase over the wild-type, a crucial step for targeted cancer therapy. mdpi.com This involves designing molecules that can adapt to the altered topography of the mutated active site.
Strategies for enhancing potency and selectivity include:
Targeted Substitution: Modifying substituents at the N¹, N³, C-2, C-4, C-5, and C-6 positions to optimize interactions with biological targets. ijsat.org
Fused Heterocycles: Creating fused systems like quinazolines, thienopyrimidines, or pyridopyrimidines to improve bioavailability and selectivity. ijsat.org
Conformational Constraint: Introducing structural elements, such as medium-sized rings, that lock the molecule into a bioactive conformation, potentially improving binding affinity and selectivity. acs.org
Integration of Advanced Computational Approaches for Accelerated Drug Discovery
The integration of computational chemistry has revolutionized the pace and efficiency of drug discovery. nih.gov These in silico methods allow researchers to design, screen, and prioritize candidate molecules before committing to time-consuming and expensive laboratory synthesis. mdpi.com For the this compound family, computational tools are indispensable for future development.
Key computational techniques include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, for example, can generate contour maps that visualize how steric, electrostatic, and hydrophobic fields of a molecule correlate with its biological activity. mdpi.comresearchgate.net This provides a roadmap for designing new derivatives with improved potency. researchgate.net
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features necessary for biological activity. A validated pharmacophore model can be used to rapidly screen large virtual libraries, such as the ZINC database, to find novel compounds that fit the model and are likely to be active. mdpi.comresearchgate.net
Molecular Docking: Docking simulations predict how a ligand (the pyrimidine derivative) binds to the active site of a target protein. thieme-connect.comresearchgate.net This provides insights into key interactions, such as hydrogen bonds and hydrophobic contacts, guiding modifications to enhance binding affinity and specificity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-protein complex over time, offering a more dynamic picture of the binding stability and conformational changes that are not captured by static docking. nih.govresearchgate.net
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. researchgate.net This early-stage filtering helps to eliminate candidates with poor pharmacokinetic profiles, saving significant resources.
By employing a comprehensive computational workflow—from pharmacophore-based virtual screening to detailed MD simulations and ADMET prediction—researchers can significantly accelerate the identification of promising lead compounds for synthesis and experimental testing. researchgate.netnih.gov
Exploration of Novel Molecular Targets for Pyrimidine-Based Scaffolds
The versatility of the pyrimidine scaffold allows it to interact with a wide array of biological targets, extending its therapeutic potential beyond well-established areas. nih.govmdpi.com While derivatives of this compound may be optimized for known targets like kinases, future research should also focus on exploring novel and challenging molecular targets.
One of the most promising frontiers is the targeting of protein-protein interactions (PPIs) . acs.org PPIs are notoriously difficult to modulate with small molecules due to their large and often flat interfaces. However, pyrimidine-based scaffolds with enhanced three-dimensionality are being developed to tackle these "undruggable" targets, opening new avenues for therapeutic intervention. acs.org
Other emerging targets for pyrimidine derivatives include:
Kinases Beyond EGFR: While EGFR is a common target, pyrimidines have shown activity against other important kinases such as SRC kinase, Focal Adhesion Kinase (FAK), and P21-activated kinase 1 (PAK1). mdpi.comresearchgate.netthieme-connect.com
Heat Shock Proteins (Hsp90): Hsp90 is a chaperone protein that is crucial for the stability of many oncoproteins, making it a compelling target for cancer therapy. Pyrazolo-pyrimidine derivatives have been identified as Hsp90 inhibitors. nih.gov
Bacterial and Viral Enzymes: Pyrimidine derivatives have been designed to inhibit essential bacterial enzymes like DNA gyrase and viral targets such as the RNA-dependent RNA polymerase of SARS-CoV-2. nih.govnih.gov
Epigenetic Targets: Histone deacetylases (HDACs) are another class of enzymes where pyrimidine-based inhibitors have shown promise. mdpi.com
Exploring these novel targets could lead to first-in-class medicines for a variety of diseases, from cancer to infectious diseases.
Synergistic Combination of Synthetic and Theoretical Methodologies in Pyrimidine Chemistry
The future of drug development with pyrimidine derivatives lies in the seamless integration of synthetic chemistry and theoretical (computational) methodologies. researchgate.nettandfonline.com This synergistic approach creates a powerful feedback loop: theoretical models guide the design of new molecules, which are then synthesized and tested experimentally. The experimental results, in turn, are used to refine and improve the predictive power of the computational models. nih.gov
This integrated workflow involves several key steps:
Computational Design: Quantum chemical methods like Density Functional Theory (DFT) can be used to understand the electronic properties and reactivity of pyrimidine scaffolds. acs.orgnih.gov This knowledge, combined with docking and QSAR, informs the design of novel derivatives predicted to have high activity and favorable properties. nih.govacs.org
Efficient Synthesis: Advances in synthetic chemistry, including microwave-assisted synthesis and multicomponent reactions, allow for the rapid and efficient production of the designed compounds. nih.govnih.govmdpi.com
Experimental Validation: The synthesized compounds undergo biological evaluation to determine their actual potency and selectivity. nih.gov
Model Refinement: The experimental data is fed back into the computational models. If a compound is more or less active than predicted, the model can be adjusted, improving its accuracy for the next round of design. nih.gov
This iterative cycle of design, synthesis, testing, and refinement accelerates the drug discovery process, enabling a more rational and resource-efficient path to identifying clinical candidates. researchgate.net The combination of modern synthetic protocols with powerful in silico tools will be the driving force behind the development of the next generation of therapeutics based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
